(1-Amino-2-phenylethyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-2-phenylethyl)boronic acid is an organic compound that contains a boronic acid functional group attached to a phenylethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-phenylethyl)boronic acid typically involves the reaction of phenylethylamine with boronic acid derivatives. One common method is the amination-reduction reaction, where morpholine and (2-formylphenyl)boronic acid are dissolved in methanol and reacted with sodium borohydride . This reaction is carried out under intense stirring and acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for boronic acids often involve the use of borate esters as precursors. These esters are synthesized by dehydrating boric acid with alcohols . The resulting boronic esters can then be hydrolyzed to produce the corresponding boronic acids.
Chemical Reactions Analysis
Types of Reactions: (1-Amino-2-phenylethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boroxines.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters and boroxines.
Reduction: Boranes.
Substitution: Biaryl compounds and other carbon-carbon bonded products.
Scientific Research Applications
(1-Amino-2-phenylethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Boronic acids are being explored for their potential as enzyme inhibitors and therapeutic agents.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (1-Amino-2-phenylethyl)boronic acid involves the formation of reversible covalent bonds with target molecules. In biological systems, this compound can interact with diol-containing biomolecules, such as sugars and nucleotides, through the formation of cyclic boronate esters . This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Phenylboronic acid: Contains a phenyl group attached to the boronic acid functional group.
(Aminomethyl)phenylboronic acid: Similar structure but with an aminomethyl group instead of an amino-phenylethyl group.
Bortezomib: A boronic acid derivative used as a proteasome inhibitor in cancer therapy.
Uniqueness: (1-Amino-2-phenylethyl)boronic acid is unique due to its specific structure, which combines the properties of both an amine and a boronic acid. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both synthetic and biological applications.
Properties
CAS No. |
88765-86-0 |
---|---|
Molecular Formula |
C8H12BNO2 |
Molecular Weight |
165.00 g/mol |
IUPAC Name |
(1-amino-2-phenylethyl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,11-12H,6,10H2 |
InChI Key |
OAZCLPVPUZOYGA-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CC1=CC=CC=C1)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.